4-Phenoxybutanamide
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Overview
Description
4-Phenoxybutanamide is an organic compound with the molecular formula C10H13NO2 It is characterized by a phenoxy group attached to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenoxybutanamide can be synthesized through several methods. One common synthetic route involves the reaction of phenoxyacetic acid with acrylamide in the presence of a photocatalyst. This reaction is typically carried out in an NMR tube photoreactor with a sol-gel titania inner coating. The reaction conditions include irradiation with light and annealing the sol-gel titania films at temperatures between 450°C and 800°C. The maximum yield and rate are attained at 450°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of organic synthesis and reaction optimization can be applied to scale up the laboratory methods to industrial levels. This would involve optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxybutanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phenoxybutanoic acid, while reduction may yield phenoxybutanol.
Scientific Research Applications
4-Phenoxybutanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenoxybutanamide involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to exert its effects through the modulation of enzyme activity and receptor binding. Further research is needed to elucidate the detailed pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanamide: Similar structure but with a phenyl group instead of a phenoxy group.
4-Methoxybutanamide: Similar structure but with a methoxy group instead of a phenoxy group.
4-Chlorobutanamide: Similar structure but with a chloro group instead of a phenoxy group.
Uniqueness
4-Phenoxybutanamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMVDWUWDVBJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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